molecular formula C10H5F3OS B1444888 7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde CAS No. 1353011-97-8

7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde

Cat. No. B1444888
CAS RN: 1353011-97-8
M. Wt: 230.21 g/mol
InChI Key: PDXOHPUGUMSVCS-UHFFFAOYSA-N
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Description

7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde (7TBC) is a compound belonging to the class of heterocyclic aromatic aldehydes. It is a highly versatile and important building block for organic synthesis and has a wide range of applications in the fields of materials science, medicinal chemistry, and biochemistry. 7TBC is a colorless, water-soluble compound with a pleasant odor, and is used as a flavoring and fragrance agent in food and cosmetics. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis and Chemical Reactivity

Heterocyclic Analogues Synthesis : The Pummerer-type cyclization reaction of sulfoxides carrying thiophene or benzothiophene, including 7-trifluoromethyl-benzo[b]thiophene-2-carbaldehyde, resulted in biologically interesting nitrogen heterocycles through intramolecular alkylation, yielding compounds like 4,5,6,7-tetrahydro-7-methyl-4-phenylsulfanylthieno[2,3-c]pyridine-6-carbaldehyde and benzothiophene derivatives in high yields (Horiguchi et al., 2004).

Schiff Bases Synthesis and Biological Activity : Benzo[b]thiophene-2-carbaldehyde was used to synthesize bis(benzo[b]thiophene-2-yl) alkyl methanimine derivatives. These compounds demonstrated high predicted activities against various diseases, including bacterial infections and depression, after in silico-guided biological activity studies (Ünver et al., 2020).

Facile Entry to Thieno[2,3-g]indole System : Utilizing benzo[b]thiophene-5-carbaldehyde in base-catalyzed condensation reactions followed by thermal cyclization provided an efficient method to access the thieno[2,3-g]indole system, showcasing the reactivity of this compound derivatives in synthesizing complex heterocycles (Datta & De, 1989).

Antimycotic Activity Enhancement : Derivatives of benzo[b]thiophene, including those related to this compound, with specific substitution patterns demonstrated significantly enhanced activity against Candida albicans, highlighting the potential of such compounds in antimycotic drug development (Nussbaumer et al., 1991).

Chemical Properties and Reactions

Photo- and Thermochromic Transformations : Acylated N-alkylimines of 3-hydroxybenzo[b]thiophene-2-carbaldehyde, including those derived from this compound, exhibited photo- and thermochromic transformations, providing insights into the photophysical properties of these compounds (Palui et al., 1988).

Mass Spectroscopic Studies : Mass spectroscopy of compounds including this compound derivatives provided insights into their fragmentation patterns, aiding in the understanding of their structural and electronic properties (Neidlein et al., 1977).

properties

IUPAC Name

7-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3OS/c11-10(12,13)8-3-1-2-6-4-7(5-14)15-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXOHPUGUMSVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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